

An In-depth Technical Guide to 6-Amino-6-oxohexanoic Acid

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Compound of Interest

Compound Name: 6-Amino-6-oxohexanoic acid

Cat. No.: B1215147

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **6-Amino-6-oxohexanoic acid**, a compound of interest in various scientific domains. From its fundamental identifiers to its potential applications, this document synthesizes critical information to support research and development endeavors.

Core Identification: CAS Number and Nomenclature

6-Amino-6-oxohexanoic acid is registered under the CAS Number 334-25-8.^[1] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) and is crucial for unambiguous identification in databases and scientific literature.

The compound is also known by several synonyms, the most common of which is Adipamic acid.^{[1][2]} A comprehensive list of its various names is provided in the table below to facilitate literature and database searches.

Table 1: Synonyms and Identifiers for 6-Amino-6-oxohexanoic acid

Systematic Name	6-Amino-6-oxohexanoic acid
CAS Number	334-25-8[1]
Common Synonym	Adipamic acid[1][2]
Other Names	5-Carbamoylpentanoic acid[1]
ÁCIDO 6-AMINO-6-OXO-HEXANOICO[3]	
6-AMINO-6-OXO-HEXANSÄURE[3]	
Molecular Formula	C6H11NO3[1][2]
Molecular Weight	145.16 g/mol [1][2]

Physicochemical Properties

Understanding the physicochemical properties of **6-Amino-6-oxohexanoic acid** is fundamental to its application in experimental settings. Key properties are summarized in the following table.

Table 2: Physicochemical Data of 6-Amino-6-oxohexanoic acid

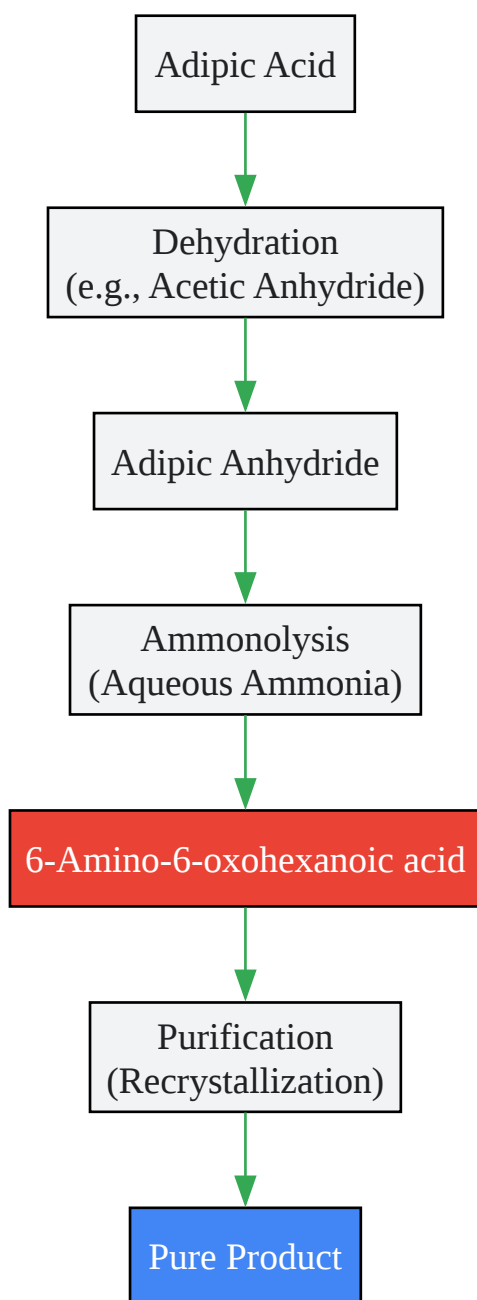
Property	Value
Molecular Formula	C6H11NO3[1][2]
Molecular Weight	145.16 g/mol [1][2]
Appearance	White crystalline powder (inferred from adipic acid)
Melting Point	159 - 160°C[4]
Topological Polar Surface Area (TPSA)	80.4 Å²[3]
Hydrogen Bond Donor Count	2[3]
Hydrogen Bond Acceptor Count	3[3]
Rotatable Bond Count	5[3]
pKa	4.63 (at 25°C)[3]

Synthesis and Manufacturing

While the industrial synthesis of the precursor, adipic acid, is well-established, the specific laboratory-scale synthesis of **6-Amino-6-oxohexanoic acid** (Adipamic acid) typically involves the partial amidation of adipic acid or its derivatives.

Conceptual Synthesis Workflow

A common conceptual approach involves the reaction of adipic anhydride with ammonia. This method provides a more direct route to the monoamide compared to the direct amidation of adipic acid, which can lead to the formation of the diamide as a significant byproduct.



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Caption: Conceptual workflow for the synthesis of **6-Amino-6-oxohexanoic acid**.

Exemplary Laboratory Synthesis Protocol

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

- **Preparation of Adipic Anhydride:** Adipic acid is refluxed with an excess of a dehydrating agent, such as acetic anhydride, for several hours. The excess acetic anhydride and acetic acid byproduct are then removed under reduced pressure to yield crude adipic anhydride.
- **Ammonolysis:** The crude adipic anhydride is slowly added to a stirred, cooled solution of aqueous ammonia. The reaction is highly exothermic and the temperature should be carefully controlled to prevent the formation of byproducts.
- **Isolation and Purification:** The reaction mixture is acidified to precipitate the **6-Amino-6-oxohexanoic acid**. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Applications in Research and Drug Development

While much of the literature focuses on its precursor, adipic acid, **6-Amino-6-oxohexanoic acid** and its derivatives hold potential in several areas of research and drug development.

Role as a Pharmaceutical Intermediate and Excipient

Adipic acid, the precursor to adipamic acid, is utilized in the pharmaceutical industry as an excipient in controlled-release tablet formulations.^{[5][6][7][8]} It helps in achieving pH-independent release for both weakly basic and acidic drugs.^{[5][7]} Adipic acid has also been incorporated into polymeric coatings of hydrophilic monolithic systems to modulate the intragel pH, leading to a zero-order release of hydrophilic drugs.^{[7][8]} This suggests that **6-Amino-6-oxohexanoic acid**, with its additional functional group, could be explored for similar or modified-release applications.

Potential in Medicinal Chemistry

The bifunctional nature of **6-Amino-6-oxohexanoic acid**, possessing both a carboxylic acid and an amide group, makes it a valuable building block in medicinal chemistry. It can be used in the synthesis of more complex molecules, including peptide mimetics and as a linker to connect different pharmacophores. While direct biological activity of **6-Amino-6-oxohexanoic acid** is not extensively documented, a related compound, 6-amino-4-oxohexanoic acid, has shown potential antioxidant and anti-inflammatory properties in preliminary studies.^[9]

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity and purity of **6-Amino-6-oxohexanoic acid**. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show characteristic peaks for the protons on the aliphatic chain and the amide group.
 - ^{13}C NMR: Would reveal distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, as well as the carbons in the aliphatic backbone.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide structural information.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functional groups.

Note: While specific spectral data for **6-Amino-6-oxohexanoic acid** is not readily available in public databases, data for the closely related 6-aminohexanoic acid can provide a useful reference for expected spectral regions.[\[10\]](#)[\[11\]](#)

Commercial Availability

6-Amino-6-oxohexanoic acid is available from several chemical suppliers. Researchers can procure this compound from vendors such as ChemScene, Synchem, Aaronchem, Arctom, and through platforms like Sigma-Aldrich which lists various suppliers.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

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